Ethyl 6-chloro-2-fluoro-3-iodobenzoate
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Overview
Description
Ethyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2 and a molecular weight of 328.51 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2-fluoro-3-iodobenzoate typically involves the esterification of 6-chloro-2-fluoro-3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzoates.
Scientific Research Applications
Ethyl 6-chloro-2-fluoro-3-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of chloro, fluoro, and iodo substituents enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Ethyl 2-chloro-6-fluoro-3-iodobenzoate
- Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Comparison: Ethyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H7ClFIO2 |
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Molecular Weight |
328.50 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
KJHRSWZDSWICAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)I)Cl |
Origin of Product |
United States |
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